molecular formula C14H11FN2O3 B5233785 N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide

N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide

Cat. No. B5233785
M. Wt: 274.25 g/mol
InChI Key: SGPBDQSJXSDSCM-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide, also known as FNPA, is a chemical compound that has been extensively studied for its potential use in scientific research. FNPA is a small molecule that has shown promising results in various fields of research, including neuroscience, cancer research, and drug development. In

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide involves the inhibition of voltage-gated sodium channels. Sodium channels are responsible for the generation and propagation of action potentials in neurons. By inhibiting sodium channels, N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide reduces the excitability of neurons and prevents the generation of action potentials. This inhibition of sodium channels also affects the activity of other ion channels, such as calcium channels, which are essential for various cellular processes.
Biochemical and Physiological Effects:
N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has been found to have various biochemical and physiological effects. In neurons, N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide reduces the excitability of neurons and prevents the generation of action potentials. This effect has been found to be useful in the study of epilepsy, pain, and other neurological disorders. In cancer cells, N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide induces apoptosis and inhibits the growth of cancer cells. These effects suggest that N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has potential as a chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has several advantages for lab experiments. It is readily available and has a high purity. The synthesis method of N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide is well-established, and the yield is high. N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has been extensively studied for its potential use in scientific research, and its mechanism of action is well-understood. However, N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide also has some limitations for lab experiments. It is a small molecule, and its effects may not be specific to a particular target. N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide may also have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide. One direction is to investigate the potential use of N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide in the treatment of neurological disorders. N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has been found to be useful in the study of epilepsy, pain, and other neurological disorders, and further research may lead to the development of new treatments for these disorders.
Another direction is to investigate the potential use of N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide as a chemotherapeutic agent. N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has been found to induce apoptosis and inhibit the growth of cancer cells, and further research may lead to the development of new treatments for cancer.
Finally, further research is needed to investigate the potential off-target effects of N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide. N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide is a small molecule, and its effects may not be specific to a particular target. Further research may lead to a better understanding of the effects of N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide and its potential use in scientific research.
Conclusion:
In conclusion, N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide is a chemical compound that has shown promising results in various fields of scientific research. Its mechanism of action has been well-understood, and its potential use in the treatment of neurological disorders and cancer has been investigated. Further research is needed to investigate the potential off-target effects of N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide and its potential use in scientific research. N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has several advantages for lab experiments, but it also has some limitations. Overall, N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide is a promising compound that has the potential to advance scientific research in various fields.

Synthesis Methods

The synthesis of N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide involves the reaction of 2-fluoro-5-nitroaniline with 4-methylbenzoyl chloride in the presence of a base. The reaction proceeds under mild conditions, and the yield of N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide is high. The purity of N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide can be further improved by recrystallization. The synthesis method of N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has been well established, and it is readily available for scientific research.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has been extensively studied for its potential use in scientific research. One of the major research areas is neuroscience. N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has been shown to inhibit the activity of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons. This inhibition of sodium channels by N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has been found to be useful in the study of epilepsy, pain, and other neurological disorders.
N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has also been studied for its potential use in cancer research. It has been found to induce apoptosis in cancer cells, which is a programmed cell death that is essential for the prevention of cancer. N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has also been found to inhibit the growth of cancer cells by interfering with the cell cycle. These findings suggest that N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has potential as a chemotherapeutic agent.

properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c1-9-2-4-10(5-3-9)14(18)16-13-8-11(17(19)20)6-7-12(13)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPBDQSJXSDSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide

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